4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine
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Description
The compound “4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine” is a complex organic molecule. It contains several functional groups including a pyrimidine ring, a piperidine ring, and a chloropyridine group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a chloropyridine group . The fluorine atom on the pyrimidine ring and the chlorine atom on the pyridine ring are likely to be significant in determining the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the fluorine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine and piperidine rings . These atoms are likely to be sites of reactivity in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine and chlorine atoms, and the nitrogen atoms in the pyrimidine and piperidine rings, would likely influence properties such as solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c16-12-7-18-4-1-14(12)22-9-11-2-5-21(6-3-11)15-13(17)8-19-10-20-15/h1,4,7-8,10-11H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGMPLQPWITQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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